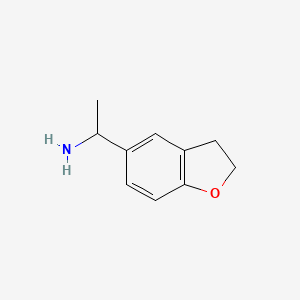

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine

概要

説明

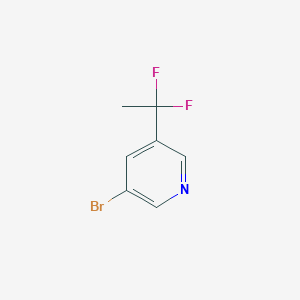

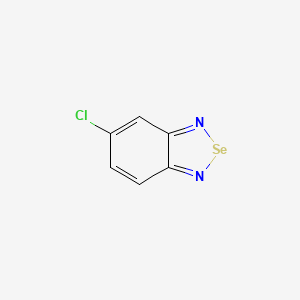

“1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine” is a chemical compound that belongs to the class of organic compounds known as benzofurans . It is also known as 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride . The molecular weight of this compound is 199.68 .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One such method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of “1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine” consists of a benzofuran ring attached to an ethan-1-amine group . The InChI key for this compound is XAFHIYKUBJXDCL-UHFFFAOYSA-N .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo a unique free radical cyclization cascade to construct a complex benzofuran derivative . This is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .科学的研究の応用

Anticancer Activity

Benzofuran derivatives have shown potential in anticancer activity . They have emerged as important scaffolds with many biological properties. Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties .

Fluorescent Probe for Metal Ions

This compound has been used as a fluorescent probe for the determination of metal ions. This application is particularly useful in analytical chemistry where it’s important to detect and quantify the presence of specific metal ions.

Chiral Auxiliary in Asymmetric Synthesis

“1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine” has been used as a chiral auxiliary in asymmetric synthesis. Asymmetric synthesis is a key process in the production of pharmaceuticals, where the creation of molecules with the correct chirality (or ‘handedness’) can be crucial to the effectiveness of a drug.

Ligand in Coordination Chemistry

This compound has also been used as a ligand in coordination chemistry. Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This has wide-ranging applications in areas such as catalysis, materials science, and medicine.

Synthesis of Natural Products

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities .

Antimicrobial Activity

Furochromones, which are related to benzofurans, have shown a wide range of biological activities, including antimicrobial properties . This makes them potentially useful in the treatment of various infectious diseases .

Anti-inflammatory and Analgesic Activities

Furochromones have also demonstrated anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .

Treatment of Vitiligo and Psoriasis

There is evidence to suggest that furochromones could be used in the treatment of skin conditions such as vitiligo and psoriasis . These are conditions that currently have limited treatment options, so this represents a potentially significant breakthrough .

作用機序

Target of Action

Similar compounds have been found to interact with various receptors in the central nervous system .

Mode of Action

This could involve modulation of neurotransmitter release, as seen with similar compounds .

Biochemical Pathways

It’s possible that it may influence pathways related to neurotransmitter release and signal transduction .

Result of Action

Based on its potential interaction with neurotransmitter systems, it could influence neuronal signaling and potentially have effects on cognition or mood .

特性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYXYRNFEROUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588045 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | |

CAS RN |

122416-42-6 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3032109.png)

![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)

![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)

![Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032126.png)

![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)